molecular formula C15H12O6 B1149166 (4-Psoralen-8-yloxy)butanic acid CAS No. 133643-33-1

(4-Psoralen-8-yloxy)butanic acid

Cat. No. B1149166
M. Wt: 288.25218
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Psoralen-8-yloxy)butanic acid, also known as psoralen butanoic acid, is a chemical compound that belongs to the class of psoralens. Psoralens are naturally occurring compounds that are found in several plants and have been used for medicinal purposes for centuries. (4-Psoralen-8-yloxy)butanic acid has gained significant attention in recent years due to its potential applications in scientific research.

Mechanism Of Action

The mechanism of action of (4-Psoralen-8-yloxy)butanic acid is based on its ability to intercalate into DNA molecules and form covalent bonds with the DNA strands upon exposure to UV light. The covalent bonds formed between the compound and DNA molecules can cause DNA damage and cell death. The compound has been shown to have selective cytotoxicity towards cancer cells, making it a promising candidate for cancer therapy.

Biochemical And Physiological Effects

(4-Psoralen-8-yloxy)butanic acid has several biochemical and physiological effects. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It can also cause DNA damage and inhibit DNA replication. Additionally, (4-Psoralen-8-yloxy)butanic acid has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

(4-Psoralen-8-yloxy)butanic acid has several advantages for lab experiments. It is a highly selective compound that can target cancer cells while sparing healthy cells. It is also a potent photosensitizer that can be used in photodynamic therapy. However, the compound has several limitations, including its potential toxicity and the need for UV light to activate its cytotoxic effects.

Future Directions

There are several future directions for the research and development of (4-Psoralen-8-yloxy)butanic acid. One direction is to optimize the synthesis method to obtain higher yields of the compound with improved purity. Another direction is to investigate the compound's potential applications in other areas of scientific research, such as DNA damage and repair mechanisms. Additionally, further studies are needed to determine the optimal dosage and treatment regimen for (4-Psoralen-8-yloxy)butanic acid in cancer therapy. Finally, there is a need to investigate the potential side effects and toxicity of the compound to ensure its safety for clinical use.
Conclusion:
In conclusion, (4-Psoralen-8-yloxy)butanic acid is a promising compound with several potential applications in scientific research. Its ability to selectively target cancer cells while sparing healthy cells makes it a promising candidate for cancer therapy. However, further studies are needed to optimize the synthesis method, determine the optimal treatment regimen, and investigate the potential side effects and toxicity of the compound.

Synthesis Methods

(4-Psoralen-8-yloxy)butanic acid can be synthesized by the reaction of (4-Psoralen-8-yloxy)butanic acid with butanoic acid in the presence of a suitable catalyst. The reaction is carried out under controlled conditions and requires several purification steps to obtain pure (4-Psoralen-8-yloxy)butanic acid. The synthesis method has been optimized to obtain high yields of the compound with excellent purity.

Scientific Research Applications

(4-Psoralen-8-yloxy)butanic acid has several potential applications in scientific research. It has been shown to have anti-cancer properties and can be used in the treatment of various types of cancer. The compound has also been used as a photosensitizer in photodynamic therapy, a treatment modality that uses light to activate drugs and destroy cancer cells. Additionally, (4-Psoralen-8-yloxy)butanic acid has been used in the study of DNA damage and repair mechanisms.

properties

CAS RN

133643-33-1

Product Name

(4-Psoralen-8-yloxy)butanic acid

Molecular Formula

C15H12O6

Molecular Weight

288.25218

synonyms

(4-Psoralen-8-yloxy)butanic acid

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.